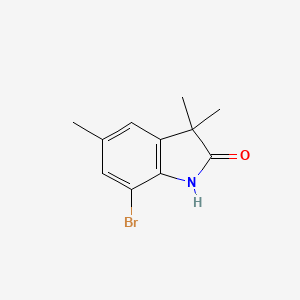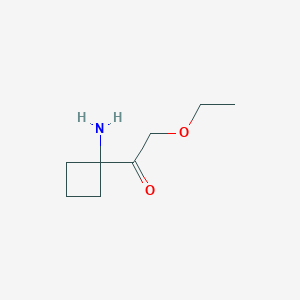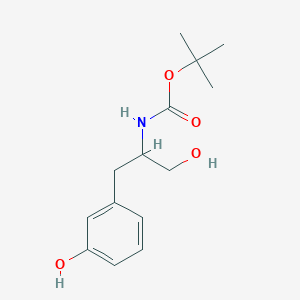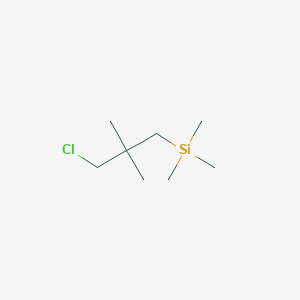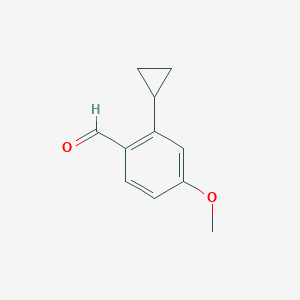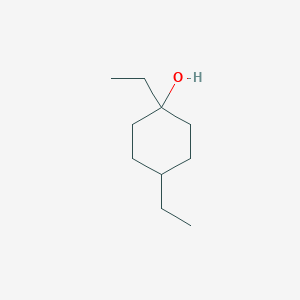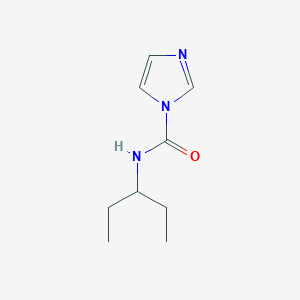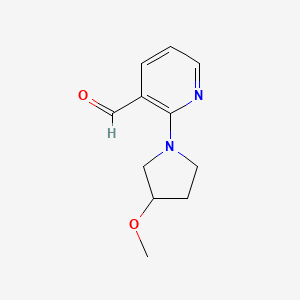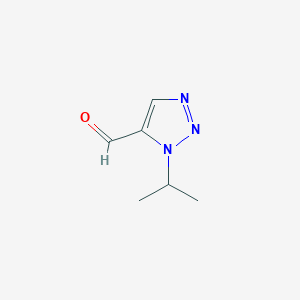
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound that features a triazole ring substituted with a propan-2-yl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological pathways .
相似化合物的比较
1-Phenyl-2-propanone: A compound with a similar propan-2-yl group but different functional groups and applications.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another triazole derivative with herbicidal activity.
Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to its combination of a triazole ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
3-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-6(4-10)3-7-8-9/h3-5H,1-2H3 |
InChI 键 |
AZNFTHFTZCGQML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CN=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


